molecular formula C23H17F2N3O2 B2561687 4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1172348-67-2

4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2561687
CAS No.: 1172348-67-2
M. Wt: 405.405
InChI Key: HABLRCWLTMNBIK-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H17F2N3O2 and its molecular weight is 405.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The 1H-pyrazole-3-carboxylic acid, a similar compound to the one , has been studied for its reactivity in forming various carboxamides through functionalization reactions. This research highlights the potential of such compounds in the synthesis of new chemical entities (Yıldırım, Kandemirli, & Demir, 2005).

Applications in Medicinal Chemistry

  • Various pyrazole-sulfonamide derivatives, structurally related to 4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, have been synthesized and tested for their antiproliferative activities against cancer cell lines, demonstrating the potential of such compounds in cancer research (Mert et al., 2014).

Potential as Herbicides

  • Pyrazole-4-carboxamide derivatives, closely related in structure, have been synthesized and evaluated for their herbicidal activity. These studies suggest the potential application of such compounds in agricultural chemistry (Ohno et al., 2004).

Role in Supramolecular Chemistry

  • The 4-aryl-1H-pyrazole unit, a key feature in these compounds, has been utilized in the design of supramolecular liquid crystals showing luminescent properties. This highlights the role of such molecules in advanced material sciences (Moyano et al., 2013).

Impact on Polymer Science

  • Research involving similar pyrazole-based compounds has contributed to the development of novel polyamides with potential applications in the field of polymer science (Hsiao, Yang, & Chen, 2000).

Use in Drug Chemistry

  • Studies have been conducted on benzamide derivatives of pyrazoles, indicating their potential biological applications, including the ability to inhibit specific enzymes. This suggests their relevance in drug discovery and development (Saeed et al., 2015).

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O2/c24-17-10-12-18(13-11-17)28-14-21(30-15-16-6-2-1-3-7-16)22(27-28)23(29)26-20-9-5-4-8-19(20)25/h1-14H,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABLRCWLTMNBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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